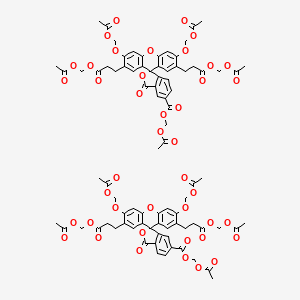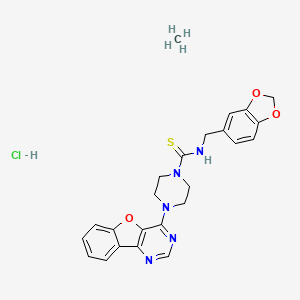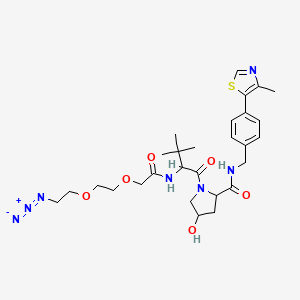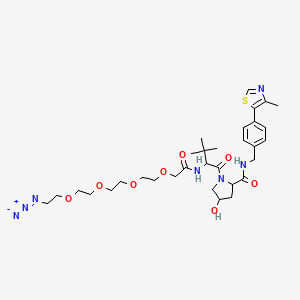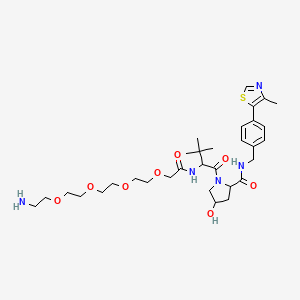
VH032-Peg4-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VH032-Peg4-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the von Hippel-Lindau (VHL) ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimeras (PROTAC) technology, which is a novel approach to target protein degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of VH032-Peg4-NH2 involves the conjugation of the VHL ligand with a 4-unit PEG linker. The VHL ligand, VH032, is functionalized with a primary amine handle, which allows for easy conjugation to the PEG linker. The reaction typically involves the use of suitable solvents and conditions that do not significantly affect the binding affinity of the VHL ligand .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is often desiccated and stored at room temperature to maintain its integrity .
化学反応の分析
Types of Reactions: VH032-Peg4-NH2 primarily undergoes substitution reactions due to the presence of the amine functional group. These reactions are crucial for its role in PROTAC technology, where it forms a conjugate with a target protein ligand.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include suitable solvents like dimethyl sulfoxide (DMSO) and reagents that facilitate the conjugation process without affecting the binding affinity of the VHL ligand .
Major Products Formed: The major product formed from the reactions involving this compound is the PROTAC molecule, which consists of the VHL ligand, the PEG linker, and the target protein ligand. This molecule is designed to hijack the ubiquitin-proteasome system to selectively degrade target proteins .
科学的研究の応用
VH032-Peg4-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of protein degradation and the development of new PROTAC molecules. In biology, it helps in understanding the role of specific proteins in cellular processes by selectively degrading them. In medicine, this compound is being explored for its potential in developing targeted therapies for diseases such as cancer, where the degradation of specific proteins can inhibit tumor growth .
作用機序
The mechanism of action of VH032-Peg4-NH2 involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. The compound binds to the VHL protein through the VHL ligand, while the PEG linker connects to the target protein ligand. This forms a ternary complex that brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds:
- VH032
- VH032-cyclopropane-F
- VH032-amide-PEG4-amine
Uniqueness: VH032-Peg4-NH2 is unique due to its incorporation of a 4-unit PEG linker, which provides flexibility and enhances the solubility of the PROTAC molecule. This makes it more effective in forming the ternary complex required for targeted protein degradation compared to other similar compounds .
特性
IUPAC Name |
1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWDQCRYIOFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)
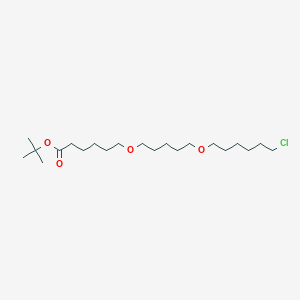

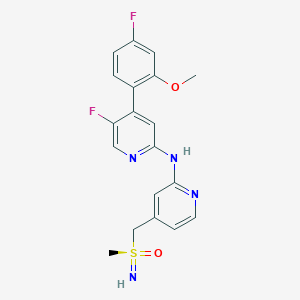
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)
![N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800913.png)
